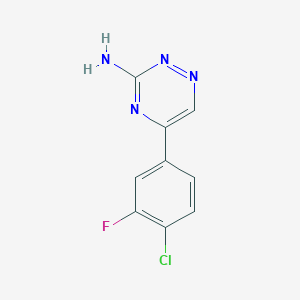

5-(4-Chloro-3-fluorophenyl)-1,2,4-triazin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-chloro-3-fluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFN4/c10-6-2-1-5(3-7(6)11)8-4-13-15-9(12)14-8/h1-4H,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIVRGKGZODVMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=NC(=N2)N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy for 1,2,4-Triazine Derivatives

The predominant synthetic approach for substituted 1,2,4-triazines involves the condensation of hydrazides with 1,2-diketones under acidic or ammonium acetate conditions. This method efficiently forms the triazine ring and allows for substitution at the 3, 5, and 6 positions of the triazine core.

- Hydrazide Preparation : Hydrazides are typically prepared by refluxing the corresponding esters with hydrazine hydrate in ethanol.

- Cyclization Reaction : The hydrazides react with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid, leading to the formation of 3,5,6-trisubstituted 1,2,4-triazines.

- Regioisomer Separation : When unsymmetrical diketones are used, regioisomeric mixtures are produced, which are separated by supercritical fluid chromatography (SFC) or reversed-phase high-performance liquid chromatography (RP-HPLC).

This general strategy is adaptable for introducing various aryl substituents, including the 4-chloro-3-fluorophenyl group, at the 5-position of the triazine ring.

Specific Preparation of 5-(4-Chloro-3-fluorophenyl)-1,2,4-triazin-3-amine

While direct literature on the exact compound is limited, related procedures for 5-aryl-1,2,4-triazin-3-amines provide a reliable synthetic framework:

- Starting Materials : The synthesis begins with 4-chloro-3-fluoro-substituted aryl hydrazides or their precursors.

- Condensation with 1,2-Diketones : The aryl hydrazide is reacted with an appropriate 1,2-diketone under ammonium acetate and acetic acid conditions to form the triazine ring.

- Purification : The crude product is purified by chromatographic techniques such as flash chromatography or SFC.

- Characterization : Confirmation of structure and purity is done by LC-MS and NMR spectroscopy.

Alternative Synthetic Routes and Functional Group Transformations

Bromination and Subsequent Substitution : A related method involves bromination of 5-(4-fluorophenyl)-1,2,4-triazin-3-amine derivatives using N-bromosuccinimide (NBS) in DMF at low temperature, followed by purification. This brominated intermediate can then undergo Suzuki coupling or other cross-coupling reactions to introduce substituted aryl groups such as 4-chloro-3-fluorophenyl.

Oxidative Cyclization of Amidrazones : Another advanced method reported for related triazine derivatives involves oxidative cyclization of amidrazones in the presence of DBU and Pd/C catalysts. This method provides access to functionally substituted 1,2,4-triazines with high thermal stability and structural diversity. Although this method is primarily applied to benzo-fused triazines, it demonstrates the versatility of oxidative cyclization in triazine synthesis.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

Regioselectivity : The reaction of unsymmetrical 1,2-diketones with hydrazides often leads to regioisomeric mixtures of 5,6-disubstituted triazines. Separation techniques such as SFC are essential to isolate the desired isomer with the 4-chloro-3-fluorophenyl group specifically at the 5-position.

Catalyst Use : In oxidative cyclization methods, the Pd/C catalyst can be recycled without significant loss of activity, improving the sustainability of the process.

Thermal Stability : The synthesized 1,2,4-triazine derivatives, including those with aryl substitutions, exhibit high thermal stability (up to 240–250 °C), which is beneficial for their application in functional materials.

Purification and Characterization : Gradient flash chromatography is commonly used for purification. LC-MS and NMR (both ^1H and ^13C) spectroscopy provide structural confirmation and purity assessment.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chloro-3-fluorophenyl)-1,2,4-triazin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazine ring can be oxidized or reduced, leading to different derivatives with altered properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 5-(4-Chloro-3-fluorophenyl)-1,2,4-triazin-3-amine exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

- A study demonstrated that compounds similar to this compound displayed high levels of antimitotic activity against human tumor cells, with mean GI50 values indicating effective growth inhibition .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. In a synthesis involving derivatives of triazine compounds, several showed potent cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa. The presence of specific substituents on the triazine ring was found to enhance activity significantly .

Case Study 1: Antitumor Efficacy

In a controlled study assessing the efficacy of various triazine derivatives, this compound was found to have an IC50 value below 100 μM against multiple cancer cell lines. This indicates a strong potential for development into therapeutic agents for cancer treatment .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study illustrated that modifications on the triazine core could enhance biological activity. For example, substituting different aryl groups led to variations in anticancer potency, highlighting the importance of molecular structure in drug design .

Wirkmechanismus

The mechanism of action of 5-(4-Chloro-3-fluorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, leading to modulation of their activity. The triazine core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 5-(4-chloro-3-fluorophenyl)-1,2,4-triazin-3-amine with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.

Positional Isomers: Halogen Substitution Variations

- 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine Molecular Formula: C₉H₆ClFN₄ (identical to the target compound). Key Difference: The chlorine and fluorine substituents are swapped (3-Cl, 4-F vs. 4-Cl, 3-F). Computational studies suggest such differences could influence metabolic stability . SMILES: Nc1nncc(n1)c1ccc(c(c1)Cl)F .

5-(2-Chloro-4-fluorophenyl)-1,2,4-triazin-3-amine

Halogen Replacement: Bromine vs. Chlorine/Fluorine

5-(4-Bromophenyl)-1,2,4-triazin-3-amine

- Molecular Formula : C₉H₇BrN₄.

- Molecular Weight : 251.08 g/mol (vs. 224.62 g/mol for the target compound).

- Key Difference : Bromine’s larger atomic radius and higher lipophilicity (LogP ≈ 2.8 vs. 2.3 for Cl/F) may enhance membrane permeability but reduce solubility. This compound is commercially available at >97% purity, indicating its utility as a synthetic intermediate .

- 5-(3-Bromophenyl)-1,2,4-triazin-3-amine Molecular Formula: C₉H₇BrN₄.

Core Heterocycle Modifications

- 6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine Molecular Formula: C₁₅H₁₁ClFN₅. Key Difference: Replacement of the phenyl ring with a pyridine ring introduces a basic nitrogen, enhancing water solubility. The methyl group at the 6-position of the pyridine adds steric bulk, which may improve selectivity for adenosine receptors (reported as an antagonist in WHO records) .

Substituent Electronic Effects

- 5-(4-Methoxyphenyl)-1,2,4-triazin-3-amine Molecular Formula: C₁₀H₁₀N₄O. Key Difference: The electron-donating methoxy group (vs. This compound is used in synthetic building blocks .

5-(3,4-Dimethoxyphenyl)-1,2,4-triazin-3-amine

- Molecular Formula : C₁₁H₁₂N₄O₂.

- Key Difference : Dual methoxy groups amplify electron-donating effects, which could modulate redox properties or metabolic pathways .

Biologische Aktivität

5-(4-Chloro-3-fluorophenyl)-1,2,4-triazin-3-amine is a triazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure : The compound features a triazine ring with a chloro and fluoro substituent on the phenyl group. Its molecular formula is with a molecular weight of approximately 224.62 g/mol .

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the chloro and fluoro groups enhances its binding affinity to specific enzymes and receptors, facilitating modulation of their activity. The triazine core contributes to hydrogen bonding and other non-covalent interactions, which are crucial for its biological effects .

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties across several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 0.20 | Inhibition of PI3K/mTOR pathway |

| MCF-7 (Breast cancer) | 1.25 | Induction of apoptosis through AKT phosphorylation suppression |

| HeLa (Cervical cancer) | 1.03 | Cytotoxicity via cell cycle arrest |

| HepG2 (Liver cancer) | 12.21 | Modulation of growth factor signaling |

These findings indicate that the compound effectively inhibits cell proliferation and induces apoptosis in various cancer types, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Research indicates that it can inhibit bacterial growth through interference with essential cellular processes. For instance, it has been tested against various gram-positive and gram-negative bacteria, demonstrating significant inhibitory effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies : A study assessed the cytotoxic effects of the compound on MDA-MB-231 breast cancer cells, revealing an IC50 value of approximately 15 μM. The mechanism involved apoptosis induction via caspase activation .

- Comparative Analysis : When compared with similar triazine derivatives, this compound exhibited superior activity against certain cancer cell lines due to its unique electronic properties conferred by the triazine structure .

- Molecular Docking Studies : Computational analyses have suggested that the compound binds effectively to target proteins involved in cancer progression and microbial resistance mechanisms, supporting its potential as a lead compound for drug development .

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 5-(4-Chloro-3-fluorophenyl)-1,2,4-triazin-3-amine?

To optimize synthesis, focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) and purification techniques. For example, multi-step condensation reactions involving halogenated intermediates (e.g., 4-chlorophenyl derivatives) require precise stoichiometric control to minimize side products . Column chromatography or recrystallization using solvents like ethanol or acetonitrile can improve purity. Intermediate characterization via TLC or HPLC ensures reaction progress .

Advanced: How can researchers confirm the structural integrity of this compound amid spectral data ambiguities?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze and spectra to verify substituent positions (e.g., chloro and fluoro groups on the phenyl ring) .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular weight (e.g., ) and fragmentation patterns .

- X-ray Diffraction (XRD) : Resolve ambiguities in tautomeric forms or regiochemistry by comparing experimental data with reported triazole-amine crystal structures .

Basic: What methodologies are used to determine the physicochemical properties of this compound?

- Solubility : Measure equilibrium solubility in buffer (pH 7.4) via UV-Vis spectroscopy or HPLC, noting limitations like aggregation at high concentrations .

- LogP : Use shake-flask or chromatographic methods (e.g., reverse-phase HPLC) to assess hydrophobicity, critical for bioavailability predictions .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .

Advanced: How can researchers investigate the biological activity of this compound against resistant microbial strains?

- In Vitro Assays : Use broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi .

- Mechanistic Studies : Employ fluorescence microscopy to assess membrane disruption or β-galactosidase assays for stress response profiling.

- Synergy Testing : Combine with known antibiotics (e.g., β-lactams) to evaluate potentiation effects using checkerboard assays .

Advanced: What experimental frameworks are suitable for evaluating the environmental fate of this compound?

Adopt OECD guidelines for:

- Biodegradation : Use modified Sturm tests to measure evolution in soil/water systems .

- Adsorption Studies : Conduct batch experiments with varying soil types to calculate (adsorption coefficient).

- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae, with endpoints like EC .

Advanced: How should researchers address contradictory data in bioactivity or stability studies?

- Statistical Analysis : Apply ANOVA or Tukey’s HSD to identify significant differences between replicates or experimental conditions .

- Method Validation : Cross-verify results using orthogonal techniques (e.g., compare HPLC purity with NMR integration).

- Environmental Controls : Standardize storage conditions (e.g., inert atmosphere, −20°C) to prevent degradation .

Advanced: What protocols ensure the long-term stability of this compound in storage?

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Light Sensitivity : Use amber vials and assess photodegradation under ICH Q1B guidelines.

- Lyophilization : For aqueous solutions, lyophilize and store at −80°C to prevent hydrolysis .

Advanced: How can substituent variations on the triazine ring impact biological activity?

- Computational Modeling : Perform DFT calculations to compare electronic effects (e.g., electron-withdrawing Cl/F vs. electron-donating groups) on binding affinity .

- SAR Studies : Synthesize analogs (e.g., replacing chloro with methyl or nitro groups) and test against target enzymes (e.g., dihydrofolate reductase) .

- Crystallography : Resolve ligand-protein co-crystals to identify critical interactions (e.g., hydrogen bonding with triazine-NH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.